molecular formula C26H44P2 B133191 (S,S)-i-Pr-DUPHOS CAS No. 147253-69-8

(S,S)-i-Pr-DUPHOS

Cat. No.: B133191
CAS No.: 147253-69-8
M. Wt: 418.6 g/mol
InChI Key: RBVGOQHQBUPSGX-UHFFFAOYSA-N
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Description

(S,S)-i-Pr-DUPHOS is a useful research compound. Its molecular formula is C26H44P2 and its molecular weight is 418.6 g/mol. The purity is usually 95%.
The exact mass of the compound rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Catalysis and Synthesis

Chiral hydroxyl monophosphane and bisphospholanes synthesized from D-mannitol, including derivatives closely related to the compound of interest, have shown significant utility in asymmetric catalysis. They serve as enantioselective catalysts for the hydrogenation of functionalized olefins, demonstrating high enantioselectivity and conversion rates, especially in water for substrates like itaconic acid (Li, Zhang, Xiao, & Zhang, 2000). This highlights the potential of such compounds in facilitating environmentally friendly catalytic processes.

Synthesis of Novel Polymers and Copolymers

Compounds structurally related to "rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene" have been used as precursors in the synthesis of novel copolymers. For instance, the synthesis and electrochromic properties of copolymers based on thiophene and phenylene derivatives have been investigated for their potential in creating advanced materials with unique electrochromic properties (Aydın & Kaya, 2013).

Organic Semiconductors

Derivatives such as 1,4-bis(5-decyl-2,2′-bithien-5-yl)benzene have been explored for their potential as stable organic semiconductors, demonstrating high performance in thin-film transistors. These materials offer significant promise for the development of electronic devices, showcasing high mobilities and stable performance (Ponomarenko et al., 2005).

Luminescent Materials

The study of silicon complexes of bis(indol-2-yl)benzene derivatives, which share structural similarities with the compound of interest, has revealed their potential as blue-emitting dyes in the solid state. These findings open avenues for their application in optoelectronic devices and luminescent materials, demonstrating high efficiency in both solution and solid-state forms (Tanaka & Osuka, 2015).

Coordination Polymers and Network Structures

Research has also extended into the construction of coordination polymers and network structures utilizing ligands similar to "rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene". These studies have led to the development of novel complexes with unique interpenetrating networks, showcasing the versatility of such compounds in forming advanced materials with potential applications in catalysis, molecular recognition, and material science (Klein et al., 2017).

Properties

IUPAC Name

1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44P2/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8/h9-12,17-24H,13-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVGOQHQBUPSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147253-69-8
Record name 147253-69-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene and what is its significance in chemistry?

A1: rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene, often referred to as (S,S)-i-PrDuPHOS, is a chiral phosphine ligand. Chiral phosphine ligands play a crucial role in asymmetric catalysis by enabling the preferential formation of one enantiomer over another. This selectivity is vital in various fields like pharmaceuticals, agrochemicals, and materials science, where the specific three-dimensional structure of molecules dictates their properties and biological activity. []

Q2: What is the structural characterization of rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene?

A2:

  • Molecular Formula: C26H44P2 []
  • Molecular Weight: 418.58 g/mol []

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